N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O4S2/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)27-6-4-14-42-27)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)28-7-5-15-43-28/h4-16,26H,17-19H2,1-3H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIVCZWALYXKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Triazole moiety : Known for antifungal and anticancer properties.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Thioether linkage : Enhances solubility and bioavailability.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant inhibition of fungal growth by targeting specific enzymes involved in ergosterol biosynthesis .
Anticancer Activity
The compound has shown promise in anticancer studies. The triazole ring is known to inhibit the activity of various kinases involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle regulation .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Pathways : The triazole moiety interferes with enzymes critical for fungal survival and cancer cell metabolism.
- Induce Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulate Immune Response : Some studies suggest that these compounds can enhance immune responses against tumors .
Case Studies
Several studies have evaluated the biological activity of triazole-containing compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antifungal activity against Candida species with IC50 values in the low micromolar range. |
| Study 2 | Reported anticancer effects in breast cancer cell lines with a reduction in cell viability by over 60% at higher concentrations. |
| Study 3 | Highlighted the compound's ability to inhibit specific kinases involved in tumor growth and metastasis. |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide have demonstrated significant antimicrobial properties. The triazole moiety in its structure is known for enhancing antifungal and antibacterial activity. Studies have shown that derivatives of triazole exhibit potent effects against various pathogens, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds containing pyrazole and triazole rings are reported to possess anti-inflammatory properties. The presence of the furan and thiophene groups may contribute to this effect by modulating inflammatory pathways. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Cancer Treatment
There is emerging evidence that compounds with similar frameworks exhibit anticancer activity. The ability of the triazole and pyrazole rings to interact with biological targets involved in cancer progression has been explored. For instance, certain derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Agricultural Applications
Fungicides
The structure of this compound suggests potential use as a fungicide. Triazole derivatives are well-known in agriculture for their effectiveness against fungal diseases in crops. Their application can help manage plant diseases caused by various fungi .
Synthesis and Development Insights
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Research into the synthesis pathways indicates that modifications to the substituents on the core structure can significantly affect biological activity. This adaptability allows for the development of tailored compounds for specific applications in both medicinal and agricultural contexts .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of fungal growth with derivatives similar to the target compound. |
| Study B | Anti-inflammatory Effects | Found that compounds with pyrazole rings reduced inflammation markers in vitro. |
| Study C | Cancer Cell Proliferation | Showed that specific derivatives induced apoptosis in breast cancer cell lines. |
| Study D | Agricultural Use | Identified efficacy as a fungicide against common plant pathogens in field trials. |
Chemical Reactions Analysis
Thioether Bond Formation
The thioether (–S–) linkage between the triazole and pyrazoline moieties is formed via nucleophilic substitution. Thioketones or thiols react with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF), yielding thioether intermediates. For example:
This step is pivotal for assembling the core structure .
Pyrazoline Ring Construction
The pyrazoline ring is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For instance, chalcones derived from 2-thiophenecarboxaldehyde and substituted acetophenones react with hydrazine to form 4,5-dihydro-1H-pyrazol-1-yl intermediates :
Subsequent acylation with 3,4-dimethoxybenzoic acid using EDC·HCl and HOBt yields the final pyrazoline derivatives .
Triazole and Furan Carboxamide Integration
-
The 1,2,4-triazole ring is formed via cyclization of thiosemicarbazide derivatives.
-
The furan-2-carboxamide group is introduced through amide coupling using furan-2-carbonyl chloride or activated esters.
Table 1: Reaction Profiles of Key Functional Groups
Acidic Hydrolysis
Under reflux with 6M HCl, the compound undergoes:
-
Amide bond cleavage → furan-2-carboxylic acid and amine intermediates.
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Pyrazoline ring protonation → ring-opening to form hydrazine derivatives .
Oxidative Degradation
Treatment with H₂O₂ in acetic acid oxidizes the thioether to sulfone, altering electronic properties and biological activity .
Spectroscopic Characterization of Reaction Products
-
NMR : Post-oxidation, sulfone formation is confirmed by downfield shifts of adjacent protons (δ 3.5–4.0 ppm).
-
IR : Hydrolysis of the amide group eliminates the C=O stretch at ~1650 cm⁻¹, replaced by carboxylic acid O–H (~2500 cm⁻¹).
Table 2: Optimization of Key Reactions
| Reaction Step | Reagents/Catalysts | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thioether Formation | K₂CO₃, DMF, 18h | 80°C | 72 | 98.5 |
| Pyrazoline Cyclization | NH₂NH₂·H₂O, EtOH, 24h | 70°C | 68 | 97.2 |
| Amide Coupling | EDC·HCl, HOBt, DCM, 12h | RT | 85 | 99.1 |
Comparative Reactivity Insights
Comparison with Similar Compounds
Structural Features and Key Substituents
The target compound’s structure includes:
- 1,2,4-Triazole core : Substituted with a 2,5-dimethylphenyl group and a methyl-furan-carboxamide chain.
- Thioether linkage : Connects the triazole to a pyrazoline ring bearing a 4-methoxyphenyl and thiophen-2-yl group.
- Functional groups : Methoxy, methyl, and carboxamide substituents that influence electronic and steric properties.
Comparison with Structural Analogs
Thiophene- and Triazole-Containing Compounds
- Nitrothiophene Carboxamides ( ): N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Features a nitrothiophene-carboxamide linked to a thiazole ring. Demonstrated antibacterial activity (42% purity). N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Higher purity (99.05%) and fluorine substituents enhance lipophilicity and target binding.
Furan-Carboxamide Derivatives
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ( ): Molecular weight: 371.4 g/mol. Shares a furan-carboxamide and thiazole core but lacks the triazole and pyrazoline systems.
Triazole-Thioether Systems
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance binding to hydrophobic pockets (cf. trifluoromethyl in ).
- Thiophene vs. Furan : Thiophene’s aromaticity and sulfur atom improve metabolic stability compared to furan .
- Triazole Core : The 1,2,4-triazole’s ability to engage in hydrogen bonding and π-π stacking is critical for target recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
